molecular formula C14H11NO3S B13687638 2-(8-Oxo-5,6,7,8-tetrahydro-2-naphthyl)thiazole-4-carboxylic Acid

2-(8-Oxo-5,6,7,8-tetrahydro-2-naphthyl)thiazole-4-carboxylic Acid

Katalognummer: B13687638
Molekulargewicht: 273.31 g/mol
InChI-Schlüssel: MEBSABYSLKYSDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(8-Oxo-5,6,7,8-tetrahydro-2-naphthyl)thiazole-4-carboxylic acid is a complex organic compound that features a thiazole ring fused with a naphthalene derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Oxo-5,6,7,8-tetrahydro-2-naphthyl)thiazole-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalene derivative, which is then subjected to cyclization with thiazole precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperature ranges, and solvents to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency. Industrial methods may also incorporate green chemistry principles to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

2-(8-Oxo-5,6,7,8-tetrahydro-2-naphthyl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .

Wissenschaftliche Forschungsanwendungen

2-(8-Oxo-5,6,7,8-tetrahydro-2-naphthyl)thiazole-4-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 2-(8-Oxo-5,6,7,8-tetrahydro-2-naphthyl)thiazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 2-(8-Oxo-5,6,7,8-tetrahydro-2-naphthyl)thiazole-4-carboxylic acid include:

Uniqueness

What sets this compound apart is its unique combination of a thiazole ring with a naphthalene derivative. This structure imparts specific chemical and physical properties that make it particularly valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activity further enhance its significance .

Eigenschaften

Molekularformel

C14H11NO3S

Molekulargewicht

273.31 g/mol

IUPAC-Name

2-(8-oxo-6,7-dihydro-5H-naphthalen-2-yl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C14H11NO3S/c16-12-3-1-2-8-4-5-9(6-10(8)12)13-15-11(7-19-13)14(17)18/h4-7H,1-3H2,(H,17,18)

InChI-Schlüssel

MEBSABYSLKYSDQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C=C(C=C2)C3=NC(=CS3)C(=O)O)C(=O)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.